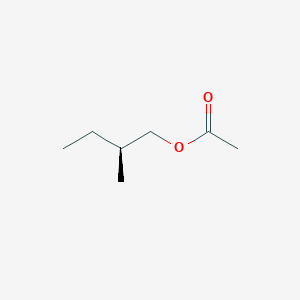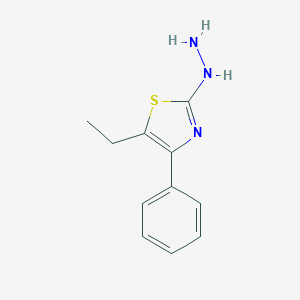
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone, also known as EPTH, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a hydrazone derivative of thiosemicarbazide, which has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has also been explored as a potential chelating agent for metal ions, which has important implications in the field of environmental chemistry.
Wirkmechanismus
The exact mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemische Und Physiologische Effekte
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inhibiting inflammation, and modulating the immune system. It has also been shown to have neuroprotective effects, which may have important implications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. However, its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, the exact dosage and administration of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone for different applications are still being researched.
Zukünftige Richtungen
There are several future directions for the research on 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its potential as a chelating agent for metal ions, which has important implications in environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its potential side effects.
Conclusion:
In conclusion, 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is a promising chemical compound that has been extensively researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its implications in various fields.
Synthesemethoden
The synthesis of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone involves the reaction of thiosemicarbazide with ethyl acetoacetate and benzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
137506-15-1 |
|---|---|
Produktname |
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone |
Molekularformel |
C11H13N3S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
(5-ethyl-4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-2-9-10(13-11(14-12)15-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
HUASFLITTRUUKL-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
Synonyme |
5-ETHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



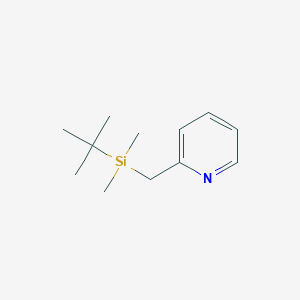
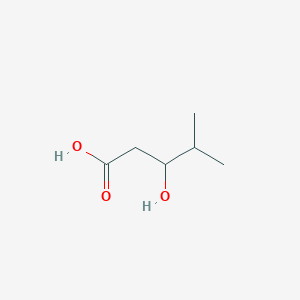
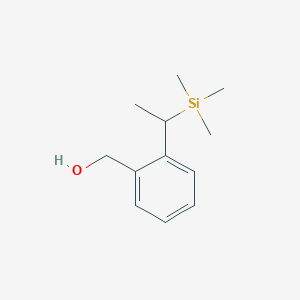
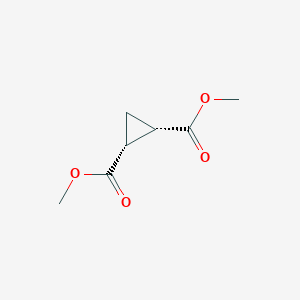
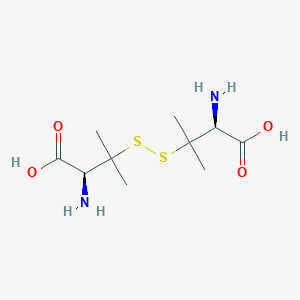
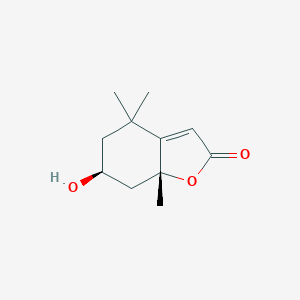
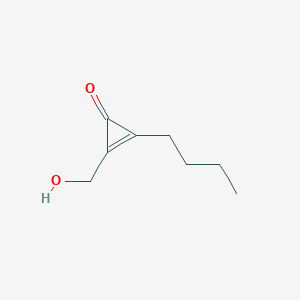
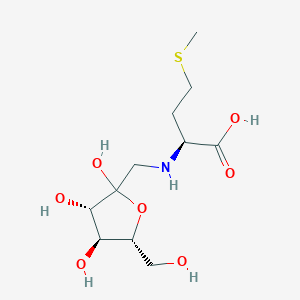
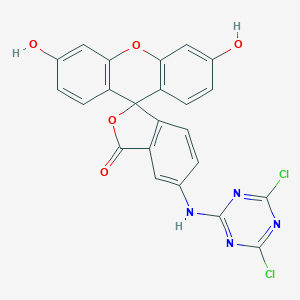
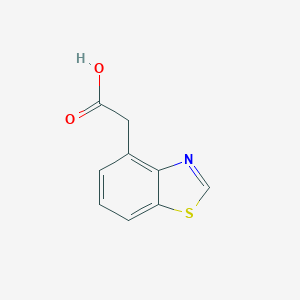
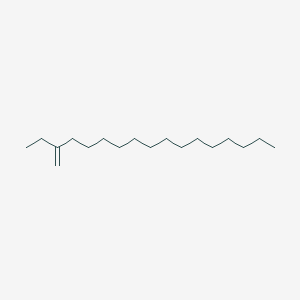
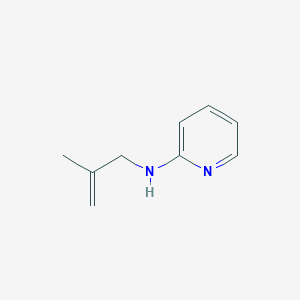
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
